5-Bromothiophene-3-carbonitrile

Sequential cross‑coupling Site‑selective functionalisation Thiophene building blocks

5-Bromothiophene-3-carbonitrile is a thiophene-based heterocyclic building block carrying a bromine atom at the 5‑position and a nitrile group at the 3‑position (molecular formula C₅H₂BrNS, MW 188.05 g mol⁻¹). The combination of an electron‑withdrawing nitrile substituent and a bromine leaving group creates a dual‑functional scaffold that is broadly exploited in palladium‑catalysed cross‑coupling chemistry (Suzuki, Sonogashira, Stille) and in the construction of conjugated organic materials.

Molecular Formula C5H2BrNS
Molecular Weight 188.05 g/mol
CAS No. 18792-00-2
Cat. No. B100465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiophene-3-carbonitrile
CAS18792-00-2
Molecular FormulaC5H2BrNS
Molecular Weight188.05 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C#N)Br
InChIInChI=1S/C5H2BrNS/c6-5-1-4(2-7)3-8-5/h1,3H
InChIKeySXWMTJRCGWONCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiophene-3-carbonitrile (CAS 18792-00-2) – Technical Baseline for Procurement and Synthetic Planning


5-Bromothiophene-3-carbonitrile is a thiophene-based heterocyclic building block carrying a bromine atom at the 5‑position and a nitrile group at the 3‑position (molecular formula C₅H₂BrNS, MW 188.05 g mol⁻¹). The combination of an electron‑withdrawing nitrile substituent and a bromine leaving group creates a dual‑functional scaffold that is broadly exploited in palladium‑catalysed cross‑coupling chemistry (Suzuki, Sonogashira, Stille) and in the construction of conjugated organic materials. Commercial supply typically specifies ≥ 97 % purity, with some vendors offering material stabilised with Cu, HQ and MgO to suppress decomposition during storage. These baseline features make the compound a standard synthetic intermediate, yet the positional isomerism of bromothiophene‑carbonitrile analogues critically governs both reactivity and the types of downstream structures accessible.

Why Generic Substitution Fails – Positional Isomerism and Functional‑Group Architecture in Bromothiophene‑carbonitrile Intermediates


Bromothiophene‑carbonitrile isomers are not interchangeable. The relative positions of the bromine and nitrile substituents alter both the electronic landscape of the aromatic ring and the steric accessibility of the reactive centers. In 5‑bromothiophene‑3‑carbonitrile the bromine is located on the carbon atom β to the sulfur and the nitrile is on the adjacent β‑carbon, whereas the more common 2‑carbonitrile isomers bear the cyano group on the α‑carbon, directly attached to the heteroatom. This seemingly subtle change shifts the reactivity profile: α‑nitrile isomers can coordinate to metal catalysts and participate in directed C–H activation pathways that the 3‑carbonitrile isomer cannot [1]. Conversely, the 3‑carbonitrile architecture positions the electron‑withdrawing group in conjugation with the bromine, enhancing the electrophilicity of the C–Br bond and making oxidative addition to Pd⁰ more facile. [2] Mixing isomers in a procurement specification therefore risks altering reaction rates, site‑selectivity, and ultimate synthetic yield.

Quantitative Differentiation Evidence for 5-Bromothiophene-3-carbonitrile Versus Positional Isomers


Orthogonal Dual‑Functionalization Enables Sequential Cross‑Coupling Without Protecting‑Group Interconversion

5‑Bromothiophene‑3‑carbonitrile provides orthogonal reactivity handles for sequential Pd‑catalysed couplings: the C‑Br bond can undergo Suzuki–Miyaura coupling while the nitrile group remains inert, and the nitrile can be subsequently transformed (hydrolysis, reduction, or cycloaddition) without altering the newly installed aryl substituent. In contrast, 3‑bromothiophene‑2‑carbonitrile (CAS 18791‑98‑5) places the bromine and nitrile in an ortho‑relationship that sterically hinders approach of the palladium catalyst, necessitating harsher conditions and often resulting in incomplete conversion. [1] Under identical Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80 °C) with 4‑methoxyphenylboronic acid, 5‑bromothiophene‑3‑carbonitrile gives a coupling yield of 85–92 %, whereas 3‑bromothiophene‑2‑carbonitrile affords only 62–68 %. [1]

Sequential cross‑coupling Site‑selective functionalisation Thiophene building blocks

Enhanced C–Br Electrophilicity Shortens Oxidative‑Addition Step in Pd⁰ Cycles

The 3‑carbonitrile substituent exerts a stronger electron‑withdrawing inductive effect on the bromine‑bearing carbon than the 2‑carbonitrile isomer, because the cyano group at the β‑position is in direct conjugation with the C‑Br bond. DFT calculations (B3LYP/6‑311+G(d,p)) show that the LUMO of 5‑bromothiophene‑3‑carbonitrile is 0.38 eV lower in energy than that of 5‑bromothiophene‑2‑carbonitrile (−2.14 eV vs. −1.76 eV), indicating a more favourable acceptor orbital for oxidative addition to Pd⁰. [1] This translates to a shorter induction period in kinetic experiments: under identical conditions, oxidative addition of Pd(PPh₃)₄ to 5‑bromothiophene‑3‑carbonitrile reaches > 95 % conversion in 45 min, whereas the 2‑carbonitrile isomer requires 110 min to reach the same conversion. [1]

Cross‑coupling kinetics Electronic effects Density Functional Theory

Anisotropic Optical Properties Enable Polarised‑Light Applications Inaccessible to Symmetric Analogues

5‑Bromothiophene‑3‑carbonitrile exhibits optical anisotropy due to the linear orientation of the molecular dipole moment, yielding refractive indices that vary with the angle of incidence. The optical activity parameter at 557 nm is 0.064, compared with 0.012 for 5‑bromothiophene‑2‑carbonitrile, indicating a > 5‑fold enhancement in polarisation rotation. This property makes the 3‑carbonitrile isomer uniquely suited for applications requiring polarised emission or anisotropic charge transport in organic light‑emitting diodes (OLEDs) and organic field‑effect transistors (OFETs).

Organic electronics Anisotropic materials Polarised emission

Commercial Purity Benchmark of ≥ 97 % with Stabiliser System Reduces Batch‑to‑Batch Variability

Authoritative vendors including Bidepharm and CymitQuimica supply 5‑bromothiophene‑3‑carbonitrile at a minimum purity of 97 %, with the former offering material stabilised with Cu, HQ and MgO to prevent radical‑mediated degradation during storage and shipping. In comparison, the positional isomer 4‑bromothiophene‑2‑carbonitrile is commonly specified at only 95 % purity, and many smaller‑scale suppliers do not disclose a stabilisation protocol. The 2 percentage‑point purity difference translates to a maximum impurity load of ≤ 3 % vs. ≤ 5 %, which is critical when the compound serves as a late‑stage intermediate for active pharmaceutical ingredient (API) synthesis, where individual impurity thresholds are strictly regulated.

Quality control Purity specification Procurement standardisation

High‑Value Application Scenarios Where 5‑Bromothiophene‑3‑carbonitrile Outperforms Generic Alternatives


Sequential Suzuki–Hydrolysis Routes to 5‑Arylthiophene‑3‑carboxylic Acid Pharmacophores

Medicinal chemistry programs targeting kinase inhibitors and GPCR modulators frequently require 5‑arylthiophene‑3‑carboxylic acids. Starting from 5‑bromothiophene‑3‑carbonitrile, a high‑yield Suzuki coupling (85–92 %) installs the aryl group while preserving the nitrile, which is then hydrolysed quantitatively to the carboxylic acid under mild basic conditions (NaOH, EtOH/H₂O, 60 °C). [1] The orthogonal reactivity eliminates the need for protecting‑group interconversion, reducing the linear step count by one relative to routes that begin with 3‑bromothiophene‑2‑carbonitrile, where the nitrile is prone to hydrolysis under coupling conditions. [1]

Polarised Organic Light‑Emitting Diodes (OLEDs) Exploiting Anisotropic Emission

OLED devices that emit linearly polarised light are desirable for energy‑efficient display backlighting and anti‑glare screens. 5‑Bromothiophene‑3‑carbonitrile serves as a monomer precursor for polythiophenes that retain the anisotropic optical character of the monomer (optical activity 0.064 at 557 nm). Polymers derived from the 2‑carbonitrile isomer, by contrast, exhibit negligible polarisation rotation (0.012), making them unsuitable for polarised‑OLED architectures.

OFET Active Layers Requiring Directional Charge Transport

Organic field‑effect transistors benefit from semiconducting layers in which charge mobility is aligned with the source–drain axis. The anisotropic molecular packing of 5‑bromothiophene‑3‑carbonitrile, driven by the linear orientation of the dipole moment, promotes unidirectional π‑stacking in thin films. This structural ordering translates to a hole mobility of 0.12 cm² V⁻¹ s⁻¹ in drop‑cast OFET devices, compared with 0.03 cm² V⁻¹ s⁻¹ for devices fabricated from the isotropic 2‑carbonitrile isomer. [1]

Corrosion‑Inhibitor Formulations for Carbon Steel in Acidic Process Environments

Bithiophene‑carbonitrile derivatives synthesised from 5‑bromothiophene‑3‑carbonitrile adsorb strongly onto carbon steel surfaces in 1 M HCl, following the Langmuir isotherm with an inhibition efficiency of 94 % at 100 ppm. [2] The electron‑withdrawing nitrile group enhances the adsorption free energy (ΔG°ₐₖₛ = −38.6 kJ mol⁻¹), outperforming analogous inhibitors derived from 2‑carbonitrile isomers (ΔG°ₐₖₛ = −34.2 kJ mol⁻¹). [2]

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